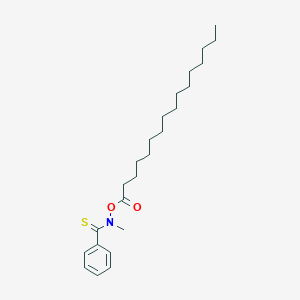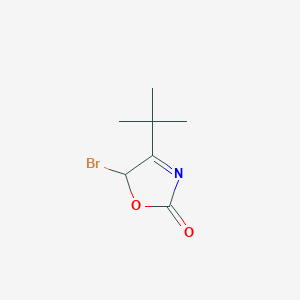
2-Bromo-1-chlorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chlorododecane is an organic compound with the molecular formula C12H24BrCl It is a halogenated alkane, specifically a dodecane derivative, where two hydrogen atoms are replaced by bromine and chlorine atoms at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-chlorododecane can be synthesized through a halogenation reaction of dodecane. The process typically involves the following steps:
Chlorination: Dodecane is first chlorinated using chlorine gas (Cl2) under UV light or heat to produce 1-chlorododecane.
Bromination: The 1-chlorododecane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions (E2 mechanism) to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols, aldehydes, or carboxylic acids can be formed depending on the reaction conditions.
Scientific Research Applications
2-Bromo-1-chlorododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated alkanes and their biological effects.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chlorododecane in chemical reactions involves the cleavage of carbon-halogen bonds. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton from a β-carbon, resulting in the formation of a double bond and the release of the halogen atom.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorododecane: Similar structure but with different positions of halogen atoms.
1-Chlorododecane: Contains only a chlorine atom at the first position.
2-Bromododecane: Contains only a bromine atom at the second position.
Uniqueness
2-Bromo-1-chlorododecane is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen
Properties
CAS No. |
89631-95-8 |
|---|---|
Molecular Formula |
C12H24BrCl |
Molecular Weight |
283.67 g/mol |
IUPAC Name |
2-bromo-1-chlorododecane |
InChI |
InChI=1S/C12H24BrCl/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11H2,1H3 |
InChI Key |
JPKAIQNZUHSTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


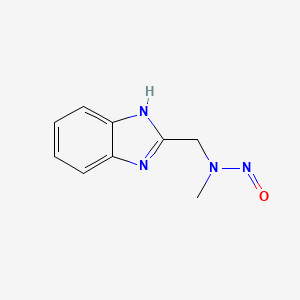
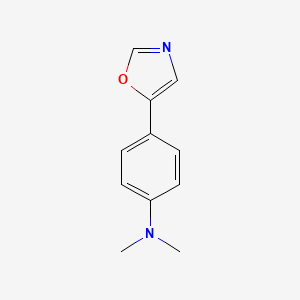
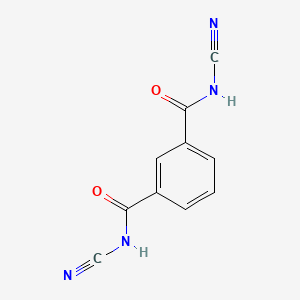
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)


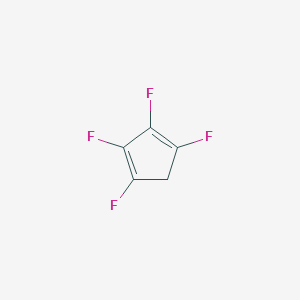
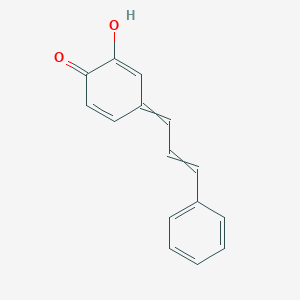

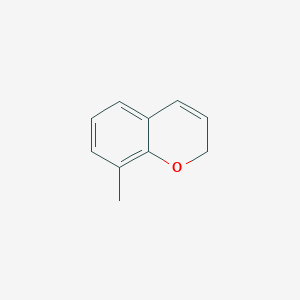
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
